molecular formula C12H21NO3 B15324237 Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate

Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate

Cat. No.: B15324237
M. Wt: 227.30 g/mol
InChI Key: DKVGFSHGMKVSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate. This step is crucial for protecting the nitrogen atom in the azetidine ring.

    Addition of the 4-oxobutyl Group: The 4-oxobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a precursor containing the 4-oxobutyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and chloroform, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate can undergo oxidation reactions, where the 4-oxobutyl group is further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxobutyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the 4-oxobutyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 4-oxobutyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. Azetidine derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore the potential therapeutic applications of azetidine derivatives. This compound may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the 4-oxobutyl group. It is used as an intermediate in the synthesis of various pharmaceuticals.

    Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a 2-oxoethyl group instead of the 4-oxobutyl group. It is used in similar applications but may have different reactivity and biological activity.

    Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate:

Uniqueness

Tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate is unique due to the presence of the 4-oxobutyl group, which can undergo various chemical transformations. This makes it a versatile building block in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(4-oxobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-10(9-13)6-4-5-7-14/h7,10H,4-6,8-9H2,1-3H3

InChI Key

DKVGFSHGMKVSLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.